molecular formula C9H8N2O3S B8434032 3-Amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide

3-Amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide

Cat. No.: B8434032
M. Wt: 224.24 g/mol
InChI Key: KTJKWIWRBIWNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 3-amino-4-oxidothieno[3,2-b]pyridin-4-ium-2-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(12)8-6(10)7-5(15-8)3-2-4-11(7)13/h2-4H,10H2,1H3

InChI Key

KTJKWIWRBIWNFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=[N+]2[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-2-cyanopyridine (40g, 0.29 mol) in 500 mL acetic acid added hydrogen peroxide (30%, 52 g, 0.45 mol) dropwise. After stirring at 90° C. for 18 h, the reaction is cooled to 25° C. and a solution of sodium sulfite (57 g, 0.45 mol) in H2O is added dropwise. The reaction is concentrated to remove the bulk of the acetic acid and the residue is partitioned between 1M NaOH and CH2Cl2. The CH2Cl2 layer is dried (MgSO4), filtered, concentrated, and recrystallized from EtOAc to provide 23 g (51%) of 3-chloro-2-cyanopyridine-N-oxide. The N-oxide from above (12.2 g, 79 mmol) was taken up in DMF (160 mL) at 0° C. Methyl thioglycolate (7.1 mL, 79 mmol) was added followed by sodium methoxide (8.5 g, 160 mmol) in portions. The RXN was stirred for 1 h. The RXN was poured onto ice and the resulting solid was collected by filtration, washed with water, dissolved in CH2Cl2, dried (MgSO4), filtered, concentrated, and recrystallized from EtOAc. 10.6 g (60%) of 3-amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide was obtained. The pyridine-N-oxide (10.6 g, 47 mmol) is mixed with phosphorous oxychloride (100 mL). The RXN is heated to 80° C. for 30 min. The RXN is concentrated and partitioned between CH2Cl2 and NaHCO3 sln. The CH2Cl2 layer is dried (MgSO4), filtered, cone, and chromatographed (5:1 hex:EtOAc). 8.3g (73%) of the 5-chloro and 2.0 g (18%) of the 7-chloro product were obtained: 1H NMR (300 MHz, CDCl3 (5-chloro)) δ3.92 (s, 3H), 6.15 (bs, 2H), 7.37 (d, 1H), 7.99 (d, 1H); MS (DCI/NH3) m/e 243 (M+H)+. 1H NMR (300 MHz, CDCl3 (7-chloro)) δ3.93 (s, 3H), 6.20 (bs, 2H), 7.41 (d, 1H), 8.54 (db, 1H); MS (DCI/NH3) m/e 243 (M+H)+.
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7.1 mL
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sodium methoxide
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8.5 g
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reactant
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RXN
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0 (± 1) mol
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RXN
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0 (± 1) mol
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160 mL
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